CFG920 - 1260006-20-9

CFG920

Catalog Number: EVT-288284
CAS Number: 1260006-20-9
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CYP17/CYP11B2 Inhibitor LAE001 is an orally bioavailable, non-steroidal, potent, reversible, dual inhibitor of cytochrome P450 17 (CYP17 or CYP17A1) and CYP11B2, with potential antiandrogen and antineoplastic activities. Upon oral administration, LAE001 inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. LAE001 also inhibits the enzymatic activity of CYP11B2, thereby inhibiting aldosterone production. This may reduce the elevated aldosterone levels resulting from CYP17 inhibition and androgen deprivation, leading to a reduction in mineralocorticoid side effects including cardiovascular complications. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones. The cytochrome P450 enzyme CYP11B2, aldosterone synthase, is an enzyme that plays a key role in aldosterone biosynthesis.
Synthesis Analysis

Methods and Technical Details

The synthesis of CFG920 involves several steps that utilize organic chemistry techniques. Initial synthesis typically begins with the preparation of key intermediates through reactions involving various reagents such as sodium ascorbate and copper sulfate pentahydrate in solvent mixtures like dimethylformamide and deionized water. The process is conducted under inert conditions to prevent unwanted reactions with moisture or oxygen.

Key steps in the synthesis include:

  • Hydrolysis of ester groups using methanol and potassium hydroxide.
  • Acylation reactions that may take extended periods due to the weak nucleophilic properties of the reactants.
  • Purification through preparative column chromatography and analysis by liquid chromatography-mass spectrometry (LC-MS) to confirm purity levels exceeding 95% .
Molecular Structure Analysis

Structure and Data

CFG920 has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The compound's specific stereochemistry is critical for its interaction with target enzymes.

The molecular formula for CFG920 is C27H36N2O6C_{27}H_{36}N_{2}O_{6}, indicating a large organic structure with significant potential for binding interactions with biological targets. X-ray diffraction studies can reveal characteristic peaks that help confirm the crystalline form of CFG920, with notable diffraction angles observed at 12.7°, 13.5°, 15.7°, and others, indicating its crystalline nature .

Chemical Reactions Analysis

Reactions and Technical Details

CFG920 engages in various chemical reactions that are essential for its function as an enzyme inhibitor. The primary reactions involve:

  • Binding to the active sites of cytochrome P450 enzymes, effectively blocking their catalytic activity.
  • Potential hydrolysis reactions that may occur in biological systems, affecting its stability and efficacy.

The technical details surrounding these reactions include kinetic studies to determine the inhibition constants (IC50 values) for both target enzymes, which are crucial for understanding the compound's potency .

Mechanism of Action

Process and Data

The mechanism of action for CFG920 involves reversible inhibition of cytochrome P450 17A1 and cytochrome P450 11B2. By binding to these enzymes, CFG920 prevents the conversion of precursor steroids into testosterone and aldosterone, thereby reducing their levels in circulation.

This inhibition can lead to decreased androgenic activity, which is beneficial in treating hormone-sensitive cancers such as prostate cancer. Detailed kinetic analyses provide data on the binding affinity and inhibition profiles, which are critical for evaluating therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CFG920 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Melting Point: Characterized by an endothermic peak around 175°C in differential scanning calorimetry (DSC) analyses.

These properties are essential for formulating the compound into a suitable dosage form for clinical use .

Applications

Scientific Uses

CFG920 has significant potential applications in medical research, particularly in oncology and endocrinology:

  • Cancer Treatment: As an inhibitor of steroid hormone synthesis, it may be used in therapies targeting hormone-dependent tumors.
  • Adrenal Disorders: It could serve as a treatment option for conditions characterized by excessive production of adrenal hormones.

Ongoing research focuses on optimizing its formulation for clinical trials, assessing its safety profile, and exploring combination therapies with other anticancer agents .

Introduction to CYP17A1 Inhibition in Oncology

Androgen Signaling Pathways in Prostate Carcinogenesis

Androgen receptor (AR) signaling is the primary oncogenic driver in prostate cancer pathogenesis. Testosterone (T) and its potent metabolite dihydrotestosterone (DHT) bind to the AR, triggering nuclear translocation, DNA binding, and transcriptional activation of genes regulating cell proliferation, survival, and differentiation [5]. Androgen deprivation therapy (ADT) suppresses gonadal T production, but resistance invariably develops through several adaptive mechanisms:

  • Intracrine androgen synthesis: CRPC tumors overexpress steroidogenic enzymes (including CYP17A1, AKR1C3, and SRD5A1), enabling conversion of adrenal precursors (e.g., dehydroepiandrosterone, DHEA) into T and DHT within tumor tissue [1] [5].
  • AR amplification/mutation: Genomic alterations increase AR sensitivity to low androgen levels. Mutations like T878A or H874Y expand ligand specificity, allowing activation by non-androgenic steroids or antagonists [7].
  • Ligand-independent AR activation: Splice variants (e.g., AR-V7) lack the ligand-binding domain, enabling constitutive transcriptional activity [7].
  • Backdoor pathway: Bypasses conventional T/DHT synthesis through alternative metabolites like 5α-androstanediol, maintaining DHT levels even with CYP17A1 inhibition [2].

These pathways sustain AR signaling despite castrate serum testosterone levels (<50 ng/dL), fueling mCRPC progression.

Table 1: Androgen Synthesis Pathways in Prostate Cancer

PathwayKey EnzymesSubstratesProductsSignificance in CRPC
ClassicCYP17A1, HSD17B3, SRD5A1Pregnenolone → DHEATestosterone → DHTPrimary target of CYP17A1 inhibitors
BackdoorSRD5A1, AKR1C1/2, ROHDProgesterone → 5α-dihydroprogesteroneAndrosterone → DHTBypasses conventional androgen precursors
IntratumoralCYP17A1, AKR1C3, HSD17B5Adrenal DHEA-S → DHEADHT (intracrine)Sustains AR signaling post-ADT

Role of Steroid 17α-Hydroxylase/C17,20-Lyase (CYP17A1) in Steroidogenesis

CYP17A1 is a dual-function monooxygenase located in the endoplasmic reticulum of adrenal, gonadal, and prostatic tumor cells. Its enzymatic activities are structurally coordinated yet functionally distinct:

  • 17α-Hydroxylase activity: Adds a hydroxyl group to pregnenolone/progesterone, yielding 17α-hydroxypregnenolone (17OH-Preg) or 17α-hydroxyprogesterone (17OH-Prog). This step is essential for glucocorticoid (cortisol) synthesis.
  • 17,20-Lyase activity: Cleaves the C17–C20 bond of 17OH-Preg to generate DHEA, the precursor for all androgens. This reaction is cytochrome b5-dependent and represents the critical branch point between glucocorticoid and androgen biosynthesis [2] [6].

Structurally, CYP17A1 features a hydrophobic substrate-binding pocket that accommodates planar steroidal molecules. Nonsteroidal inhibitors exploit distinct interaction sites to achieve selectivity. Abiraterone, a steroidal analog, irreversibly inhibits both activities but exhibits off-target effects on CYP21A2, CYP2D6, and CYP3A4, contributing to adverse effects [2] [6]. In contrast, CFG920 is a nonsteroidal imidazolidinone derivative (chemical name: 1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one) that reversibly binds CYP17A1 with dual inhibitory capability:

  • CYP17A1 inhibition: Blocks both 17α-hydroxylase and 17,20-lyase activities, suppressing downstream androgen synthesis [3] [8].
  • CYP11B2 (aldosterone synthase) inhibition: Simultaneously targets mineralocorticoid production, potentially mitigating hypertension associated with compensatory aldosterone surge [8].

This dual mechanism differentiates CFG920 from selective lyase inhibitors (e.g., VT-464) and broad-spectrum agents like abiraterone.

Table 2: Comparative Mechanisms of CYP17A1 Inhibitors

CompoundChemical ClassCYP17A1 SelectivityAdditional TargetsClinical Status
AbirateroneSteroidalNon-selective (hydroxylase > lyase)CYP21A2, CYP2C8, CYP3A4FDA-approved (mCRPC)
OrteronelNonsteroidalLyase-selectiveMinimalPhase III (terminated)
VT-464NonsteroidalLyase-selective (10:1)AR antagonismPhase II
GaleteroneSteroidalNon-selectiveAR degradationPhase III (terminated)
CFG920NonsteroidalNon-selectiveCYP11B2 inhibitionPhase I (terminated)

Rationale for CYP17A1 Inhibition in Castration-Resistant Prostate Cancer (CRPC)

CRPC remains androgen-driven through persistent intracrine and adrenal synthesis. CYP17A1 inhibition addresses this dependency via:

  • Adrenal androgen ablation: Suppresses DHEA production from adrenal precursors, eliminating substrate for tumor-associated enzymes like AKR1C3 [1].
  • Intratumoral synthesis blockade: Directly inhibits CYP17A1 expressed within CRPC tumors, disrupting de novo androgen generation [7].

First-generation inhibitor abiraterone demonstrates clinical efficacy but has mechanistic limitations:

  • Concomitant cortisol deficiency necessitates glucocorticoid replacement (e.g., prednisone) to prevent adrenal insufficiency and mineralocorticoid excess [1] [6].
  • Metabolites may aberrantly activate mutant AR (e.g., T878A), potentially driving resistance [2].

CFG920’s preclinical profile addressed these challenges:

  • Glucocorticoid-sparing effect: Unlike abiraterone, CFG920 does not significantly inhibit CYP21A2, preserving cortisol synthesis and potentially eliminating the need for corticosteroid co-administration [3].
  • Dual CYP17A1/CYP11B2 inhibition: Simultaneously targets aldosterone overproduction, offering a theoretical advantage in managing hypertension associated with CYP17A1 inhibition [8].
  • Nonsteroidal structure: Avoids metabolic conversion to AR agonists (e.g., Δ4-abiraterone) [2].

Despite promising preclinical data, CFG920 development was discontinued after Phase I (NCT01647789), which assessed safety and preliminary activity in abiraterone-naïve and -resistant CRPC patients [9]. The termination was not safety-related but reflected strategic portfolio decisions. Nevertheless, CFG920 exemplifies rational drug design aimed at enhancing selectivity and overcoming resistance mechanisms in CRPC.

Properties

CAS Number

1260006-20-9

Product Name

CFG920

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI Key

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CFG-920; CFG920; CFG 920.

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.